molecular formula C10H8Cl2O2 B13727936 (E)-3-(3,4-dichloro-5-methylphenyl)prop-2-enoic acid

(E)-3-(3,4-dichloro-5-methylphenyl)prop-2-enoic acid

Cat. No.: B13727936
M. Wt: 231.07 g/mol
InChI Key: NEXSEBLZFHLHCH-NSCUHMNNSA-N
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Description

(E)-3-(3,4-dichloro-5-methylphenyl)prop-2-enoic acid is an organic compound characterized by the presence of a conjugated double bond and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(3,4-dichloro-5-methylphenyl)prop-2-enoic acid typically involves the reaction of 3,4-dichloro-5-methylbenzaldehyde with malonic acid in the presence of a base such as sodium ethoxide. The reaction proceeds via a Knoevenagel condensation followed by decarboxylation to yield the desired product. The reaction conditions often include refluxing the mixture in ethanol for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(3,4-dichloro-5-methylphenyl)prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.

    Substitution: Nucleophilic substitution reactions often use reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce saturated hydrocarbons.

Scientific Research Applications

(E)-3-(3,4-dichloro-5-methylphenyl)prop-2-enoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-3-(3,4-dichloro-5-methylphenyl)prop-2-enoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways. Additionally, it may interact with cellular receptors to trigger signaling cascades that lead to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-3-(3,4-dichloro-5-methylphenyl)prop-2-enoic acid is unique due to the presence of dichloro and methyl substituents on the aromatic ring, which can influence its reactivity and biological properties. The specific arrangement of these substituents can enhance its interaction with molecular targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H8Cl2O2

Molecular Weight

231.07 g/mol

IUPAC Name

(E)-3-(3,4-dichloro-5-methylphenyl)prop-2-enoic acid

InChI

InChI=1S/C10H8Cl2O2/c1-6-4-7(2-3-9(13)14)5-8(11)10(6)12/h2-5H,1H3,(H,13,14)/b3-2+

InChI Key

NEXSEBLZFHLHCH-NSCUHMNNSA-N

Isomeric SMILES

CC1=CC(=CC(=C1Cl)Cl)/C=C/C(=O)O

Canonical SMILES

CC1=CC(=CC(=C1Cl)Cl)C=CC(=O)O

Origin of Product

United States

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